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molecular formula C10H17NO3S B2705365 tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate CAS No. 183800-74-0

tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate

Cat. No. B2705365
M. Wt: 231.31
InChI Key: NCTWTOSRADIIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653063B2

Procedure details

Mixture of tert-butyl 3-iodoazetidine-1-carboxylate (STEP B, 2.05 g, 7.24 mmol), cesium carbonate (4.72 g, 14.5 mmol), thioacetic acid (1.10 g, 14.5 mmol) and dimethyl formamide (10 mL) was stirred at 70° C. for 4 h. The reaction mixture was cooled to room temperature and diluted with diethyl ether (200 mL). The resulting mixture was washed with water (80 mL×3) and brine (50 mL), then dried over magnesium sulfate.
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[CH:2]1[CH2:5][N:4]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:3]1.C(=O)([O-])[O-].[Cs+].[Cs+].[C:19]([OH:22])(=[S:21])[CH3:20].CN(C)C=O>C(OCC)C>[C:19]([S:21][CH:2]1[CH2:5][N:4]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:3]1)(=[O:22])[CH3:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
IC1CN(C1)C(=O)OC(C)(C)C
Name
cesium carbonate
Quantity
4.72 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)(=S)O
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
The resulting mixture was washed with water (80 mL×3) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)(=O)SC1CN(C1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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